molecular formula C20H34O5 B593366 6α-Prostaglandin I1 CAS No. 62777-90-6

6α-Prostaglandin I1

Cat. No.: B593366
CAS No.: 62777-90-6
M. Wt: 354.5
InChI Key: RJADQDXZYFCVHV-WDONHGPHSA-N
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Description

6α-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. This compound is resistant to hydrolysis in aqueous solutions and is known for its ability to inhibit platelet aggregation induced by adenosine diphosphate. It promotes the accumulation of cyclic adenosine monophosphate in human thyroid slices and cells in a concentration-dependent manner .

Biochemical Analysis

Biochemical Properties

6α-Prostaglandin I1 interacts with various enzymes, proteins, and other biomolecules. It promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism of action is complex and involves multiple steps.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6α-Prostaglandin I1 typically involves a one-pot three-component coupling reaction. This method uses organocopper or organozincate conjugate addition to 4-hydroxy-2-cyclopentenone, followed by trapping the resulting enolate with an organic halide. This green process avoids the use of hexamethylphosphoramide and heavy metals, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stoichiometric amounts of three components (enone, alpha- and omega-side chains) in nearly equal ratios. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6α-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6α-Prostaglandin I1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions like thrombosis and cardiovascular diseases due to its anti-platelet aggregation properties.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

    Prostaglandin I2 (prostacyclin): The parent compound, known for its potent vasodilatory and anti-platelet aggregation effects.

    6β-Prostaglandin I1: Another analog with similar properties but different potency and stability.

    Prostaglandin E1: Known for its vasodilatory effects but differs in its receptor targets and biological activities.

Uniqueness: 6α-Prostaglandin I1 is unique due to its stability in aqueous solutions and its specific activity in promoting cyclic adenosine monophosphate accumulation. It is less potent than Prostaglandin I2 but offers advantages in terms of stability and resistance to hydrolysis .

Biological Activity

6α-Prostaglandin I1 (6α-PGI1) is a synthetic analog of prostaglandin I2 (PGI2), also known as prostacyclin. This compound exhibits significant biological activity, particularly in its role as a modulator of cellular signaling pathways and its potential therapeutic applications in various medical conditions.

  • Chemical Structure : 6α-PGI1 is characterized by its resistance to hydrolysis in aqueous solutions, which enhances its stability compared to other prostaglandins.
  • Molecular Formula : C20H32O5
  • CAS Number : 62777-90-6

6α-PGI1 primarily functions through the promotion of cyclic adenosine monophosphate (cAMP) accumulation in cells. This action is crucial for its effects on various physiological processes, including:

  • Inhibition of Platelet Aggregation : 6α-PGI1 effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP), making it a candidate for therapeutic use in thrombotic disorders.
  • Cellular Signaling : The compound influences cellular signaling pathways, particularly those involving cAMP, which plays a vital role in regulating numerous cellular functions such as metabolism, gene expression, and cell proliferation .

Cellular Effects

Research indicates that 6α-PGI1 has profound effects on various cell types, including thyroid cells and vascular endothelial cells. Some key findings include:

  • Thyroid Cells : In human thyroid slices, 6α-PGI1 promotes cAMP accumulation in a concentration-dependent manner, influencing thyroid hormone synthesis and secretion.
  • Endothelial Cells : The compound exhibits vasodilatory effects by relaxing vascular smooth muscle cells, which may contribute to its cardiovascular protective properties .

Pharmacological Applications

6α-PGI1 is being investigated for its potential therapeutic applications in several areas:

  • Cardiovascular Diseases : Due to its anti-platelet aggregation properties and ability to induce vasodilation, 6α-PGI1 may be beneficial in treating conditions such as hypertension and atherosclerosis.
  • Thrombotic Disorders : Its inhibitory effect on platelet aggregation positions it as a potential treatment for thrombotic events .

Table of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate the effects on cAMP levels in thyroid cellsSignificant increase in cAMP levels with 6α-PGI1 treatmentSupports the role of 6α-PGI1 in thyroid function regulation
Assess anti-thrombotic propertiesInhibition of ADP-induced platelet aggregation observedSuggests potential use in thrombotic therapy
Evaluate vasodilatory effectsDemonstrated relaxation of vascular smooth muscleIndicates cardiovascular protective effects

Detailed Research Findings

Research has shown that 6α-PGI1 not only promotes cAMP accumulation but also modulates gene expression related to inflammation and vascular function. For instance, studies have reported changes in the expression levels of genes involved in endothelial function and inflammatory responses upon treatment with this compound.

Table Comparing Prostaglandin Analogs

CompoundStabilityPotency (Platelet Aggregation Inhibition)Primary Action
Prostaglandin I2LowHighVasodilation, anti-platelet
6β-Prostaglandin I1ModerateModerateSimilar to PGI2
This compoundHighModeratecAMP accumulation

Properties

CAS No.

62777-90-6

Molecular Formula

C20H34O5

Molecular Weight

354.5

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1

InChI Key

RJADQDXZYFCVHV-WDONHGPHSA-N

SMILES

O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1

Synonyms

6α-PGI1; 5,6α-dihydro PGI2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6α-Prostaglandin I1
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6α-Prostaglandin I1
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6α-Prostaglandin I1
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6α-Prostaglandin I1
Reactant of Route 5
6α-Prostaglandin I1
Reactant of Route 6
6α-Prostaglandin I1

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